Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

BRAF V600E Kinase Inhibitor Selectivity MAPK Pathway

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate (CAS 606143-93-5) is a synthetic, fluorinated benzimidazole derivative with a molecular formula of C₁₅H₁₁BrFN₃O₂ and a molecular weight of 364.17 g/mol. It is commercially available from multiple vendors at purities typically ranging from 95% to ≥98%.

Molecular Formula C15H11BrFN3O2
Molecular Weight 364.17 g/mol
CAS No. 606143-93-5
Cat. No. B1456474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
CAS606143-93-5
Molecular FormulaC15H11BrFN3O2
Molecular Weight364.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2
InChIInChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19)
InChIKeyZNHBVIXVKAMLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate (CAS 606143-93-5): Chemical Class, Core Features, and Procurable Identity


Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate (CAS 606143-93-5) is a synthetic, fluorinated benzimidazole derivative with a molecular formula of C₁₅H₁₁BrFN₃O₂ and a molecular weight of 364.17 g/mol . It is commercially available from multiple vendors at purities typically ranging from 95% to ≥98% . This compound is most prominently cited as a potent inhibitor of mutant BRAF V600E kinase (IC₅₀ = 0.5 nM), a clinically validated oncology target, positioning it within the kinase inhibitor chemical space rather than as a generic benzimidazole building block .

Procurement Risk of Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate Substitution: The Perils of Interchanging Benzimidazole Analogs


Despite a shared benzimidazole core, closely related analogs of this compound exhibit divergent biological activity profiles that preclude simple substitution in research programs. The presence and position of the fluorine atom at C7, the bromine substituent on the 4-position of the pendant phenyl ring, and the methyl ester at C5 collectively define a pharmacophore that yields sub-nanomolar BRAF V600E potency . Even subtle modifications—such as introducing a 2-chloro substituent on the phenyl ring (CAS 606143-46-8) or replacing the methyl ester with a hydroxyethoxy-amide side chain (as in binimetinib, CAS 606143-89-9)—fundamentally alter kinase selectivity profiles and shift the primary target from BRAF to MEK . Since commercially available benzimidazole derivatives lack standardized biological annotation, researchers who substitute this specific compound with a different in-class analog risk unknowingly changing their experimental target or losing potency by orders of magnitude.

Quantitative Differentiation Evidence for Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate Against Closest Analogs


BRAF V600E Inhibitory Potency: Head-to-Head Target Class Comparison with a Clinical-Stage MEK Inhibitor

The target compound exhibits an IC₅₀ of 0.5 nM against the BRAF V600E mutant kinase, a clinically validated oncology target, representing sub-nanomolar potency . In contrast, the closely related clinical-stage benzimidazole binimetinib (CAS 606143-89-9) shows no significant BRAF activity and instead inhibits MEK1/2 with an IC₅₀ of 12 nM, demonstrating a >20-fold weaker potency on its primary target and a complete shift in kinase selectivity . This divergent target profile between two benzimidazole analogs sharing the 4-bromophenylamino and 7-fluoro substitution pattern underscores that the methyl ester at C5 and the absence of N3-alkylation in the target compound are critical determinants of BRAF selectivity.

BRAF V600E Kinase Inhibitor Selectivity MAPK Pathway

Structural Determinant of BRAF Selectivity: The Absence of N3-Alkylation Differentiates This Compound from Clinical MEK Inhibitors

The target compound features a free N1-H on the benzimidazole core with no N3-alkyl substituent, a structural feature that contrasts sharply with the N3-methyl substitution present in both binimetinib and the advanced MEK inhibitor intermediate 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide . In the broader benzimidazole kinase inhibitor literature, N3-alkylation is consistently associated with MEK1/2 inhibitory activity, while unsubstituted N1-H benzimidazoles are associated with BRAF binding modes . This structural distinction provides a rational basis for the divergent kinase selectivity observed between these compound classes.

Structure-Activity Relationship Benzimidazole Pharmacophore Kinase Selectivity

Comparison with 2-Chloro Analog (CAS 606143-46-8): Impact of Phenyl Ring Substitution on Molecular Properties

The closest commercially available structural analog, methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate (CAS 606143-46-8), differs from the target compound only by the presence of an additional chlorine atom at the 2-position of the pendant phenyl ring . This single atom substitution increases molecular weight from 364.17 to 398.61 g/mol, adds lipophilicity, and introduces steric bulk ortho to the aniline nitrogen, which is predicted to alter the dihedral angle between the phenyl ring and the benzimidazole core . Although no direct comparative bioactivity data is publicly available for CAS 606143-46-8, the structural perturbation at this position is well-documented in kinase inhibitor SAR to affect both potency and selectivity . Furthermore, the 2-chloro analog is sold at a premium price point (~$5,280/g) and with longer lead times (2–3 weeks) compared to the target compound .

Halogen Substitution Physicochemical Properties Analog Differentiation

Multi-Target Kinase Profiling: TNNI3K Activity Suggests Broader Utility Beyond BRAF-Only Benzimidazoles

Beyond its sub-nanomolar BRAF V600E activity, this compound has been profiled against TNNI3K (troponin I-interacting kinase), a cardiac-specific serine/threonine kinase, showing an IC₅₀ of 6.30 nM in a cellular autophosphorylation assay using HEK-MSRII cells . This dual-kinase activity profile is distinct from that of clinical benzimidazole MEK inhibitors such as binimetinib, which lack reported TNNI3K activity. The ability to engage both an oncology target (BRAF V600E) and a cardiac kinase (TNNI3K) may be of specific interest to researchers investigating kinase crosstalk or seeking tool compounds with defined polypharmacology . Caution is warranted: this multi-target activity also means the compound cannot be assumed to act exclusively through BRAF inhibition in cellular contexts without appropriate controls.

TNNI3K Cardiac Kinase Polypharmacology

Functional Assay Confirmation: Potency Validated by Cellular Phosphorylation Readout (pMEK)

The target compound's BRAF V600E inhibitory activity has been independently confirmed in a functional, mechanism-proximal cellular assay measuring inhibition of full-length His6-tagged BRAF V600E expressed in baculovirus system, with potency assessed via reduction in MEK phosphorylation (BRAMA method), yielding an IC₅₀ of 0.5 nM . This biochemical-to-cellular concordance strengthens confidence that the enzymatic potency translates to pathway-level target engagement, a key criterion for tool compound selection in signaling research. In contrast, many commercially available benzimidazole analogs of this compound lack any publicly reported cellular target engagement data, leaving their functional activity unverified.

Cellular Target Engagement pMEK BRAF Signaling

Commercial Availability and Purity Benchmarks for Procurement Decision-Making

The target compound is available from multiple independent vendors at purities ranging from 95% to ≥98%, with pack sizes from 100 mg to 1 g, supporting both screening-scale and lead optimization-scale procurement . In comparison, the 2-chloro analog (CAS 606143-46-8) is available from fewer suppliers, typically at higher unit cost, and with extended lead times of 2–3 weeks . The broader vendor base and competitive pricing for CAS 606143-93-5 reduce single-supplier dependency risk—a practical procurement advantage for long-term research programs requiring consistent resupply.

Vendor Comparison Purity Procurement

Optimal Application Scenarios for Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate Based on Quantitative Differentiation Evidence


BRAF V600E-Dependent Oncology Research: Selective Chemical Probe for Mutant BRAF Signaling Studies

This compound is best deployed as a chemical probe in BRAF V600E-driven cancer models where sub-nanomolar potency (IC₅₀ = 0.5 nM) and selectivity over MEK are required . Its verified cellular target engagement via pMEK suppression confirms that pathway-level activity is maintained in a cellular context . Researchers studying BRAF V600E-dependent melanoma, colorectal cancer, or thyroid cancer cell lines should select this compound over MEK-focused benzimidazoles (e.g., binimetinib) which lack BRAF activity and would fail to interrogate the intended target.

Cardiac Kinase Pharmacology: TNNI3K Tool Compound with Defined Polypharmacology

The compound's potent TNNI3K inhibitory activity (IC₅₀ = 6.30 nM in cellular assay) makes it a candidate tool for investigating the role of troponin I-interacting kinase in cardiac biology . This dual BRAF/TNNI3K activity profile is unique among commercially available benzimidazole kinase inhibitors. However, experimenters must incorporate appropriate BRAF-inactive controls to deconvolve TNNI3K-specific effects from BRAF-mediated signaling, given the compound's potent engagement of both kinases.

Kinase Inhibitor SAR and Medicinal Chemistry: Reference Compound for Benzimidazole Scaffold Optimization

This compound serves as a structurally well-defined reference point for structure-activity relationship (SAR) studies exploring how modifications to the benzimidazole core affect kinase selectivity. Its free N1-H benzimidazole (absence of N3-alkylation) is a key structural feature that differentiates it from MEK-selective analogs, and its potent BRAF V600E activity provides a high baseline from which to measure the impact of systematic structural modifications . Medicinal chemists optimizing for BRAF selectivity should use this compound as a starting scaffold rather than N3-alkylated benzimidazole intermediates described in MEK inhibitor patents.

MAPK Pathway Profiling: Tool for Dissecting RAF-MEK-ERK Signaling Hierarchy

In MAPK pathway studies, this compound's ability to inhibit BRAF V600E without directly targeting MEK (in contrast to binimetinib and other clinical MEK inhibitors) makes it suitable for experiments designed to distinguish between RAF-dependent and MEK-dependent signaling nodes . Its verified cellular pMEK suppression confirms that BRAF inhibition at the apex of the pathway effectively blocks downstream signaling, enabling researchers to map pathway dependencies in specific cellular contexts.

Quote Request

Request a Quote for Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.